1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
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Overview
Description
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an amino-thiadiazole moiety, which is further connected to a propan-2-one group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the amino group of the thiadiazole reacts with a 3,4-dimethoxyphenyl halide.
Formation of the Propan-2-one Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: The propan-2-one group can participate in condensation reactions with aldehydes or amines to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammatory pathways can result in anti-inflammatory effects, while its binding to microbial enzymes can lead to antimicrobial activity.
Comparison with Similar Compounds
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can be compared with other similar compounds, such as:
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}ethan-2-one: This compound has a similar structure but with an ethan-2-one group instead of a propan-2-one group, which may result in different chemical and biological properties.
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}butan-2-one: This compound has a butan-2-one group, which may affect its reactivity and interactions with biological targets.
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}methan-2-one: This compound has a methan-2-one group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(17)6-12-15-13(20-16-12)14-9-4-5-10(18-2)11(7-9)19-3/h4-5,7H,6H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHHPLVQBGVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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